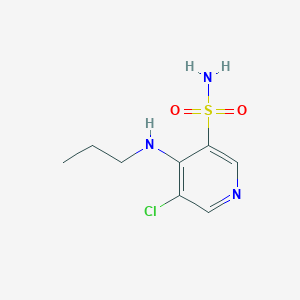
5-Chloro-4-(propylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(propylamino)pyridine-3-sulfonamide: is a versatile chemical compound with a unique molecular structure. It is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound has a molecular weight of 249.72 g/mol and a purity of at least 95% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-4-(propylamino)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-nitropyridine-3-sulfonamide with propylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions include maintaining a specific temperature and pH level to facilitate the formation of the compound .
Industrial Production Methods:
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-4-(propylamino)pyridine-3-sulfonamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced products with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
5-Chloro-4-(propylamino)pyridine-3-sulfonamide is used as a building block in the synthesis of various organic compounds. It is employed in the development of new chemical reactions and methodologies .
Biology:
The compound is used in biological research to study its effects on different biological systems. It is also used as a tool to investigate the mechanisms of various biological processes .
Medicine:
In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its antibacterial, antiviral, and anticancer properties .
Industry:
The compound finds applications in the industrial sector as a precursor for the synthesis of various specialty chemicals. It is used in the production of dyes, pigments, and other industrial products .
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(propylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and proteins, leading to the disruption of various biological processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5-Chloro-4-propylamino-pyridine-3-sulfonic acid
Comparison:
5-Chloro-4-(propylamino)pyridine-3-sulfonamide is unique due to its specific molecular structure and functional groups. Compared to similar compounds, it exhibits distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12ClN3O2S |
|---|---|
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
5-chloro-4-(propylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12ClN3O2S/c1-2-3-12-8-6(9)4-11-5-7(8)15(10,13)14/h4-5H,2-3H2,1H3,(H,11,12)(H2,10,13,14) |
Clé InChI |
YRRAXCXJLRGQNR-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=NC=C1S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


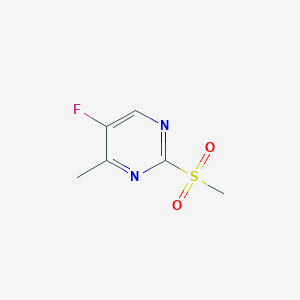
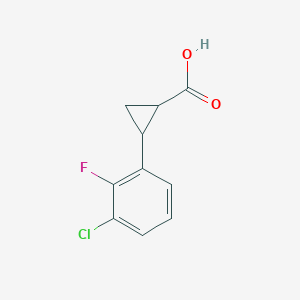
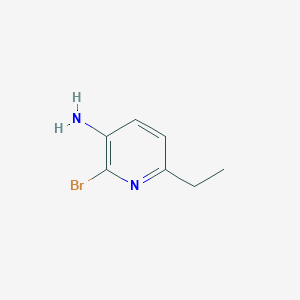
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
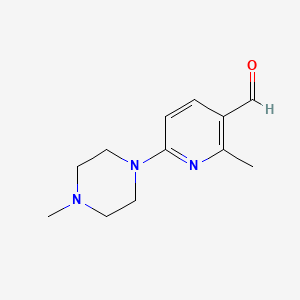
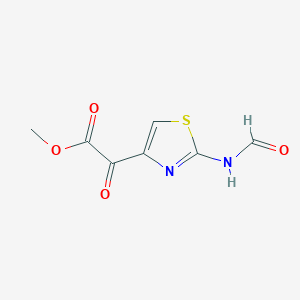
![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)
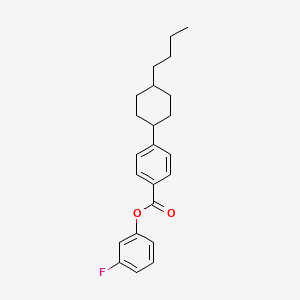
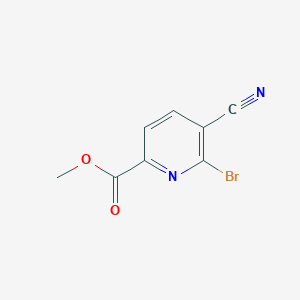
![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)
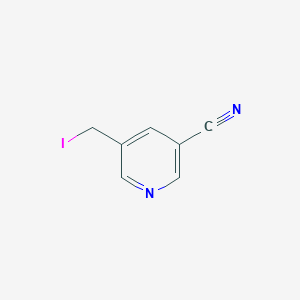
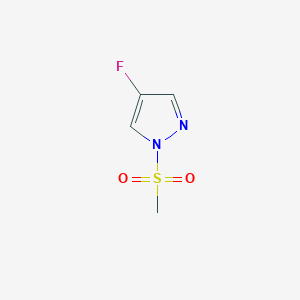
![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
